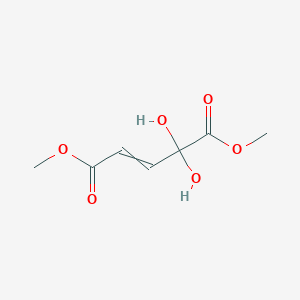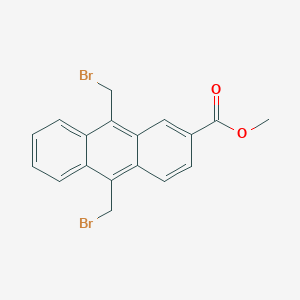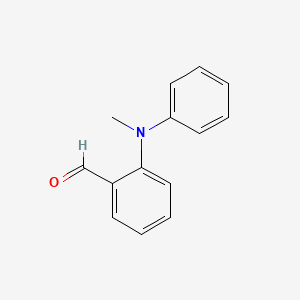
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
The synthesis of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with a long-chain alkyl halide, such as pentadecyl bromide, under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of dihydroimidazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives .
Applications De Recherche Scientifique
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound exhibits antimicrobial properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: It is used in the production of ionic liquids, which are employed as solvents and catalysts in various industrial processes
Mécanisme D'action
The mechanism of action of 1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can inhibit enzyme activity by binding to active sites, thereby interfering with metabolic processes .
Comparaison Avec Des Composés Similaires
1-Methyl-3-pentadecyl-2,3-dihydro-1H-imidazol-1-ium can be compared to other imidazole derivatives such as:
1-Methylimidazole: Lacks the long alkyl chain, making it less effective in disrupting biological membranes.
1,3-Dimethylimidazolium chloride: Contains two methyl groups, which may alter its solubility and reactivity compared to the pentadecyl derivative.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Features bulky substituents that can influence its steric properties and interactions with other molecules.
The uniqueness of this compound lies in its long alkyl chain, which enhances its ability to interact with lipid membranes and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
244193-62-2 |
|---|---|
Formule moléculaire |
C19H39N2+ |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
1-methyl-3-pentadecyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H38N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-17-20(2)19-21/h17-18H,3-16,19H2,1-2H3/p+1 |
Clé InChI |
SDYULDGUGBHRTB-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCCCCCCN1C[NH+](C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)

![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)







![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)

